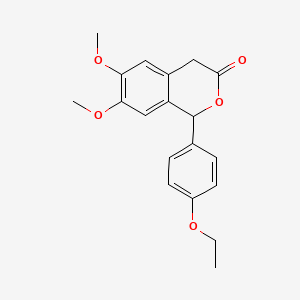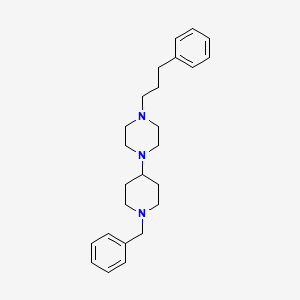![molecular formula C19H22N2O2 B5198337 N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5198337.png)
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide, also known as BML-210, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide exerts its therapeutic effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also inhibits the proliferation of cancer cells and promotes apoptosis, or programmed cell death. In addition, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been found to inhibit the differentiation of fibroblasts into myofibroblasts, which play a key role in tissue fibrosis.
実験室実験の利点と制限
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and modified. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also exhibits high selectivity for its target enzymes, making it a useful tool for studying their biological functions. However, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. In addition, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide may exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide. One area of interest is the development of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide analogs with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of the potential use of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide will be an important area of research in the future.
合成法
The synthesis of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide involves the reaction of 4-methylbenzoic acid with tert-butylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 4-methylbenzoyl tert-butylamide. This intermediate is then reacted with 2-aminobenzamide in the presence of N,N-diisopropylethylamine (DIPEA) to form N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide.
特性
IUPAC Name |
N-tert-butyl-2-[(4-methylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-9-11-14(12-10-13)17(22)20-16-8-6-5-7-15(16)18(23)21-19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRPRZQADTQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5198261.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5198273.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5198277.png)


![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5198309.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198316.png)
![(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5198321.png)
![methyl 2-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5198329.png)
![3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5198344.png)
![3-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5198351.png)

![N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5198359.png)
![2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5198365.png)